molecular formula C12H25NO2Si B1486188 2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarboxamide CAS No. 2167335-13-7

2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarboxamide

Cat. No. B1486188
CAS RN: 2167335-13-7
M. Wt: 243.42 g/mol
InChI Key: UQTIJMIOAZIGNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyldimethylsilyl (TBDMS) is a protecting group used in organic synthesis. It is particularly used for the protection of alcohols, but can also be used for amines and carboxylic acids . The TBDMS group increases the molecule’s lipophilicity which can improve the compound’s overall reactivity .


Synthesis Analysis

The synthesis of TBDMS-protected compounds typically involves the reaction of the alcohol, amine, or carboxylic acid with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base .


Molecular Structure Analysis

The TBDMS group consists of a silicon atom bonded to a tert-butyl group and two methyl groups. When attached to a molecule via an oxygen atom (as in a TBDMS-protected alcohol), it forms a five-membered ring .


Chemical Reactions Analysis

TBDMS-protected compounds can participate in a variety of reactions. The protecting group can be removed using an acid or fluoride ion . The presence of the TBDMS group can also influence the course of reactions by affecting the molecule’s overall reactivity .


Physical And Chemical Properties Analysis

TBDMS-protected compounds often have increased lipophilicity compared to the parent compound. This can affect their solubility and boiling points .

Mechanism of Action

The TBDMS group serves to protect reactive sites within a molecule during a synthetic sequence. This allows for selective reactions to occur at other sites within the molecule .

Safety and Hazards

As with all chemicals, TBDMS-protected compounds should be handled with care. Specific safety information would depend on the particular compound .

Future Directions

The use of TBDMS and other silyl protecting groups continues to be an active area of research in organic synthesis. New methods for their introduction and removal, as well as applications in the synthesis of complex molecules, are continually being developed .

properties

IUPAC Name

2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2Si/c1-12(2,3)16(4,5)15-7-6-9-8-10(9)11(13)14/h9-10H,6-8H2,1-5H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTIJMIOAZIGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1CC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarboxamide
Reactant of Route 2
2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarboxamide
Reactant of Route 3
2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarboxamide
Reactant of Route 4
2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarboxamide
Reactant of Route 5
2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarboxamide
Reactant of Route 6
2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.